molecular formula C23H12Cl2N6Na2O8S2 B1679810 Azure KX CAS No. 4499-01-8

Azure KX

Cat. No. B1679810
CAS RN: 4499-01-8
M. Wt: 681.4 g/mol
InChI Key: DHHMYWVFMSHEIP-UHFFFAOYSA-L
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Description


Azure KX is a powerful collaboration between KX and Microsoft Azure . It brings together cutting-edge time-series analytics capabilities with the agility and scalability of the Azure ecosystem. Here are the key points:



  • Purpose : Azure KX aims to provide efficient time-series analytics in the cloud, enabling real-time insights and data-driven decision-making.

  • Integration : It seamlessly integrates KX’s analytics engine with Azure’s infrastructure, allowing users to analyze large volumes of data without delays or data duplication.

  • Deployment Flexibility : Users can deploy their time-series applications directly to their data, whether in the cloud, on-premises, or at the edge.



Synthesis Analysis


Azure KX leverages a microservices-based architecture to capture, store, and process high-volume, high-velocity data. This end-to-end visibility ensures efficient data handling and real-time insights.



Molecular Structure Analysis


While Azure KX doesn’t deal with molecular structures directly (as it’s primarily focused on time-series analytics), its architecture resembles a well-connected network of services, akin to molecular bonds.



Chemical Reactions Analysis


In the context of time-series analytics, Azure KX doesn’t undergo chemical reactions. However, it processes data streams, transforming raw information into actionable insights.



Physical And Chemical Properties Analysis


Azure KX’s properties include:



  • Speed : It delivers rapid data aggregation and analysis.

  • Efficiency : No data duplication ensures efficient resource utilization.

  • Scalability : It adapts to changing workloads and data volumes.

  • Agility : Users can develop models and visualize output flexibly.


Safety And Hazards


Azure KX is a software solution, so it doesn’t pose physical hazards. However, users should consider the following safety aspects:



  • Data Security : Ensure proper access controls and encryption to protect sensitive data.

  • Monitoring : Regularly monitor system performance and address any anomalies promptly.


Future Directions


Azure KX’s future directions may include:



  • Enhanced Integrations : Deeper integration with other Azure services.

  • Advanced Analytics : Expanding capabilities for predictive modeling and AI.

  • Industry-Specific Solutions : Tailoring Azure KX for specific sectors (e.g., finance, healthcare).


properties

IUPAC Name

disodium;1-amino-4-[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14Cl2N6O8S2.2Na/c24-21-29-22(25)31-23(30-21)28-12-7-9(5-6-14(12)40(34,35)36)27-13-8-15(41(37,38)39)18(26)17-16(13)19(32)10-3-1-2-4-11(10)20(17)33;;/h1-8,27H,26H2,(H,34,35,36)(H,37,38,39)(H,28,29,30,31);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHMYWVFMSHEIP-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)S(=O)(=O)[O-])NC5=NC(=NC(=N5)Cl)Cl)S(=O)(=O)[O-])N.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H12Cl2N6Na2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13324-20-4 (Parent)
Record name Reactive Brilliant Blue KKh
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004499018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5063497
Record name 2-Anthracenesulfonic acid, 1-amino-4-[[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

681.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azure KX

CAS RN

4499-01-8
Record name Reactive Brilliant Blue KKh
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004499018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Anthracenesulfonic acid, 1-amino-4-[[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Anthracenesulfonic acid, 1-amino-4-[[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 1-amino-4-[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-sulphonatoanilino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.544
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DISODIUM REACTIVE BLUE 4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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